Arylbromide

Aryl bromides are a class of organic compounds containing a bromine atom directly bonded to an aromatic ring, typically benzene or similar structures. These reagents play a pivotal role in organic synthesis due to their high reactivity and ability to participate in a variety of substitution reactions, including nucleophilic aromatic substitution and coupling reactions.

Aryl bromides are often synthesized from the corresponding aryl halides using methods such as dehalogenation with silver salts or through oxidative bromination. They serve as key intermediates in the production of pharmaceuticals, agrochemicals, polymers, and dyes. Their application spans various industries, including medicine, agriculture, and dye manufacturing.

The high reactivity of aryl bromides can lead to side reactions, necessitating careful handling under an inert atmosphere with appropriate solvents and reaction conditions. Due to their hazardous nature, safety precautions must be strictly observed during synthesis and use.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

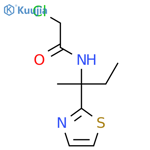

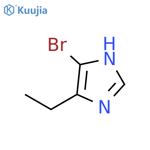

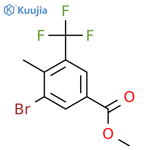

|

1H-Imidazole,5-bromo-4-ethyl- | 734478-36-5 | C5H7BrN2 |

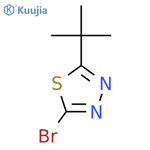

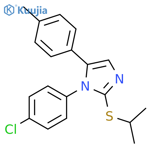

|

2-bromo-5-tert-butyl-1,3,4-thiadiazole | 88370-06-3 | C6H9BrN2S |

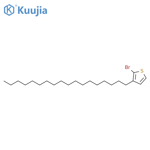

|

Thiophene, 2-bromo-3-octadecyl- | 827343-18-0 | C22H39BrS |

|

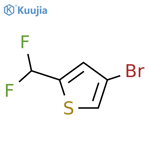

4-bromo-2-(difluoromethyl)thiophene | 627526-93-6 | C5H3BrF2S |

|

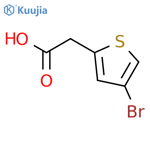

2-(4-Bromothiophen-2-yl)acetic acid | 161942-89-8 | C6H5BrO2S |

|

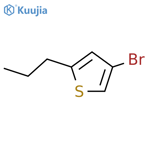

4-bromo-2-propyl thiophene | 36155-79-0 | C7H9BrS |

|

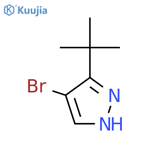

4-Bromo-3-tert-butyl-1H-pyrazole | 60061-63-4 | C7H11BrN2 |

|

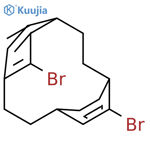

5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene | 23927-40-4 | C16H14Br2 |

|

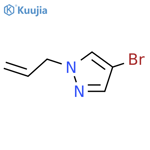

4-bromo-1-(prop-2-en-1-yl)-1H-pyrazole | 13369-72-7 | C6H7BrN2 |

|

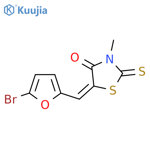

(5Z)-5-(5-Bromo-2-furyl)methylene-3-methyl-2-thioxo-1,3-thiazolidin-4-one | 292024-92-1 | C9H6NO2S2Br |

Verwandte Literatur

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

Empfohlene Lieferanten

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

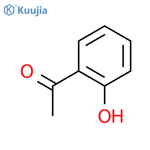

2'-Hydroxyacetophenone Cas No: 118-93-4

2'-Hydroxyacetophenone Cas No: 118-93-4 -

-